Tributylmethylphosphonium Methyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Tributylmethylphosphonium Methyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 69056-62-8
Introduction
Tributylmethylphosphonium methyl sulfate is a quaternary phosphonium salt that has garnered significant attention as a versatile ionic liquid.[1][2] Its unique combination of properties, including low volatility, high thermal stability, and excellent solubility for a wide range of organic and inorganic compounds, makes it a valuable tool in various scientific disciplines, particularly in organic synthesis and materials science.[1] This guide provides an in-depth exploration of tributylmethylphosphonium methyl sulfate, focusing on its synthesis, physicochemical properties, and key applications relevant to researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and highlight the compound's role as an enabling technology in pharmaceutical research.
Physicochemical Properties
Tributylmethylphosphonium methyl sulfate is characterized by a phosphonium cation and a methyl sulfate anion.[1] The lipophilic nature of the three butyl groups contributes to its solubility in organic solvents, while the cationic phosphorus center and the anionic methyl sulfate provide its ionic character.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 69056-62-8 | [1][2][3] |
| Molecular Formula | C₁₄H₃₃O₄PS | [2][3] |
| Molecular Weight | 328.45 g/mol | [2][3] |
| Appearance | White solid to pale-yellow liquid | [4] |
| Density | 1.027 g/mL at 20 °C | [5] |
| Purity | ≥95% | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of tributylmethylphosphonium methyl sulfate is typically achieved through the quaternization of tributylphosphine with a suitable methylating agent, such as dimethyl sulfate. This reaction is a classic example of a nucleophilic substitution where the phosphorus atom of the phosphine attacks one of the methyl groups of dimethyl sulfate.
Experimental Protocol: Synthesis of Tributylmethylphosphonium Methyl Sulfate
Objective: To synthesize tributylmethylphosphonium methyl sulfate from tributylphosphine and dimethyl sulfate.
Materials:
-
Tributylphosphine
-
Dimethyl sulfate
-
Anhydrous toluene
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice-water bath
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate (1.0 equivalent) in anhydrous toluene.
-
Reaction Setup: Place the flask in an ice-water bath to maintain a temperature of 0-5°C.
-
Reactant Addition: Slowly add a solution of tributylphosphine (1.0 equivalent) in anhydrous toluene to the stirred dimethyl sulfate solution dropwise over 1-2 hours. The reaction is exothermic, and slow addition is critical to control the temperature.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the reaction goes to completion.
-
Product Isolation: The product, which may precipitate as a solid or form a dense liquid layer, is isolated for purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene is crucial to prevent the hydrolysis of dimethyl sulfate and potential side reactions.
-
Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the nucleophilic tributylphosphine.
-
Temperature Control: The slow, dropwise addition at low temperatures is essential to manage the exothermic nature of the reaction and prevent the formation of byproducts.
Experimental Protocol: Purification of Tributylmethylphosphonium Methyl Sulfate
Objective: To purify the synthesized tributylmethylphosphonium methyl sulfate by removing unreacted starting materials and impurities.
Materials:
-
Crude tributylmethylphosphonium methyl sulfate
-
Anhydrous diethyl ether
-
Activated carbon (optional)
-
Round-bottom flask
-
Stirrer
Procedure:
-
Solvent Washing: a. Place the crude product in a round-bottom flask. b. Add a sufficient volume of anhydrous diethyl ether to fully suspend the crude product.[2] c. Stir the mixture vigorously at room temperature for 1-2 hours.[2] d. Allow the solid to settle and decant the diethyl ether.[2] e. Repeat the washing process two more times with fresh anhydrous diethyl ether.[2]
-
Decolorization (if necessary): a. If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., acetone or ethanol). b. Add a small amount of activated carbon and stir for 1-2 hours. c. Filter the mixture to remove the activated carbon. d. Remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum at an elevated temperature to remove any residual volatile solvents.
Self-Validating System: The purity of the final product can be verified using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm the structure and identify any residual impurities.
Applications in Research and Drug Development
Tributylmethylphosphonium methyl sulfate's utility in the pharmaceutical landscape is primarily as an enabling technology rather than a direct therapeutic agent. Its unique properties are leveraged in several key areas:
Green Chemistry and Organic Synthesis
As an ionic liquid, tributylmethylphosphonium methyl sulfate offers a greener alternative to traditional volatile organic solvents.[1] Its low vapor pressure reduces emissions, and its high thermal stability allows for a wider range of reaction temperatures.[1] It can serve as both a solvent and a catalyst in various organic transformations crucial for the synthesis of pharmaceutical intermediates.[1]
Phase Transfer Catalysis
Phosphonium salts are known to be effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[6] The tributylmethylphosphonium cation can transport anions from an aqueous phase into an organic phase, where they can react with an organic substrate. This is particularly valuable in the synthesis of complex organic molecules, a common task in drug discovery.
The general mechanism for phase-transfer catalysis is illustrated below:
Caption: Workflow of Phase Transfer Catalysis.
Dissolution of Biopolymers
A significant challenge in the development of drug delivery systems and biomaterials is the processing of biopolymers such as cellulose, chitin, silk, and collagen, which are often insoluble in common solvents.[4][7] Ionic liquids, including phosphonium-based ones, have shown great promise in dissolving these biopolymers, enabling their modification, and facilitating the formation of films, fibers, and gels for various biomedical applications.[4][7][8][9] This capability is crucial for creating novel drug delivery matrices and tissue engineering scaffolds.[9][10]
The "Magic Methyl" Effect in Drug Design
While tributylmethylphosphonium methyl sulfate itself is not a drug, the "methyl" component of its name highlights a crucial concept in medicinal chemistry. The introduction of a methyl group into a drug candidate, often referred to as the "magic methyl" effect, can significantly impact its pharmacological properties.[11][12] Methylation can modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[11] It can improve metabolic stability, enhance binding affinity to a target protein, and alter solubility.[11][12] The synthesis of various methylated compounds, potentially facilitated by reagents and catalysts like tributylmethylphosphonium methyl sulfate, is a key strategy in lead optimization during drug discovery.[13][14]
Safety and Handling
Tributylmethylphosphonium methyl sulfate is classified as a hazardous substance and requires careful handling.[2][4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]
-
Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[3]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[15][16]
-
Keep away from oxidizing agents.[16]
Conclusion
Tributylmethylphosphonium methyl sulfate is a valuable ionic liquid with a diverse range of applications that are highly relevant to the field of drug development. Its utility as a green solvent, a phase transfer catalyst, and a solvent for bioprocessing underscores its importance as an enabling technology. While not a therapeutic agent itself, its role in facilitating the synthesis and modification of complex molecules and biopolymers makes it an indispensable tool for researchers and scientists working at the forefront of pharmaceutical innovation. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in the laboratory.
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